molecular formula C17H12BrN3O2S B12448240 3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12448240
M. Wt: 402.3 g/mol
InChI Key: VGYZOJSNZSVEOO-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 2-aminothiazole to form an intermediate, which is then coupled with benzamide under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the biosynthesis of bacterial lipids, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12BrN3O2S

Molecular Weight

402.3 g/mol

IUPAC Name

3-[(4-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H12BrN3O2S/c18-13-6-4-11(5-7-13)15(22)20-14-3-1-2-12(10-14)16(23)21-17-19-8-9-24-17/h1-10H,(H,20,22)(H,19,21,23)

InChI Key

VGYZOJSNZSVEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC=CS3

Origin of Product

United States

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